![molecular formula C11H11F3N2O4S B2881875 1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine CAS No. 403502-84-1](/img/structure/B2881875.png)
1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine” is a chemical compound with the molecular formula C11H11F3N2O4S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a phenyl ring, which is further substituted with nitro, trifluoromethyl, and sulfonyl groups . The exact three-dimensional structure is not specified in the available resources.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 324.276 and a density of 1.5±0.1 g/cm3 . Its boiling point is 436.1±45.0 °C at 760 mmHg . The compound is solid in form .Applications De Recherche Scientifique
Environmental Behavior and Toxicology
Developmental Toxicity : PFOS and PFOA, related perfluoroalkyl acids, have been extensively studied for their developmental toxicity. These compounds have applications in various industrial and consumer products. Recent studies have highlighted their widespread presence in humans and the environment, prompting research into their developmental effects on rodents and potential human health risks (Lau, Butenhoff, & Rogers, 2004).
Microbial Degradation : The environmental fate of polyfluoroalkyl chemicals, which might include degradation pathways relevant to "1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine", has been reviewed. Studies have focused on microbial degradation as a key process affecting the environmental persistence and toxicity of PFAS (Liu & Mejia Avendaño, 2013).
Treatment Technologies
Novel Treatment Technologies : Given the challenges in treating water contaminated with PFAS, including PFOS and PFOA, innovative treatment technologies such as sonochemistry, bioremediation, and photolysis have been explored. These approaches could potentially apply to compounds like "this compound" (Kucharzyk et al., 2017).
Adsorption Techniques : The removal of PFAS from water via adsorption has been critically reviewed, highlighting the challenges posed by short-chain PFAS and the influence of organic matter on adsorption efficiency. Insights from this research could inform the development of adsorption-based treatment for related compounds (Gagliano et al., 2019).
Mécanisme D'action
Orientations Futures
Pyrrolidine derivatives, including “1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine”, have potential for further exploration in the field of medicinal chemistry . Their diverse structures and biological activities make them promising scaffolds for the development of new therapeutic agents .
Propriétés
IUPAC Name |
1-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O4S/c12-11(13,14)21(19,20)8-3-4-9(10(7-8)16(17)18)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEOGJQCMRTRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

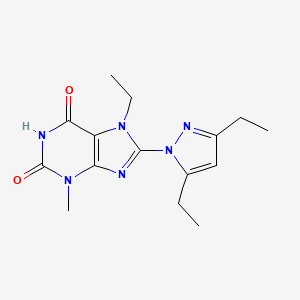
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2881798.png)


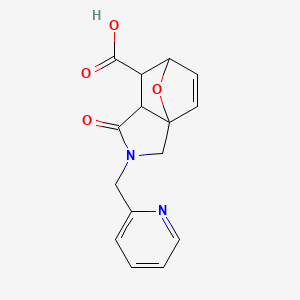
![6,7-Dimethyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2881803.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2881804.png)
![N'-(3-Chloro-4-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2881806.png)
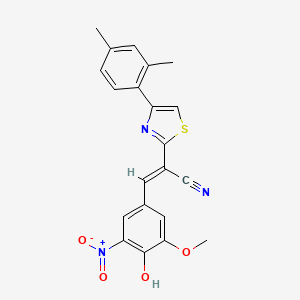
![N1-benzyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2881808.png)
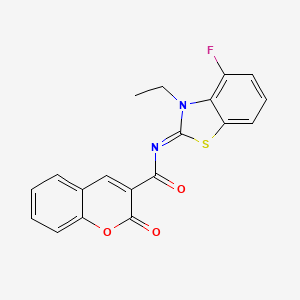
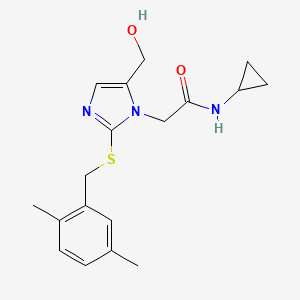
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B2881811.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2881815.png)